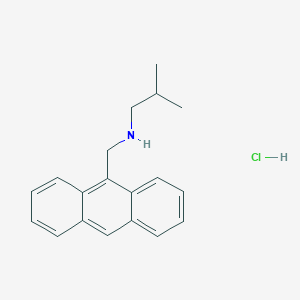![molecular formula C10H9F2N3 B6361716 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240570-46-0](/img/structure/B6361716.png)
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance with an empirical formula of C10H9N3F2 and a molecular weight of 209.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a 2,4-difluorophenyl group via a methylene bridge . The exact spatial arrangement of these groups would require more detailed spectroscopic or crystallographic data.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 209.20 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a valuable precursor in the synthesis of various heterocyclic compounds due to its reactivity and ability to form diverse structures. For instance, it can be utilized in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity offers mild reaction conditions for generating a wide range of heterocyclic compounds and dyes, highlighting its importance in synthetic chemistry and material science applications (Gomaa & Ali, 2020).
Environmental Applications
In environmental science, derivatives of this compound show potential in remediation efforts, particularly in the removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-functionalized sorbents, for which this compound can serve as a precursor, have been identified as effective for PFAS control in municipal water and wastewater treatment, offering a promising alternative to current methodologies (Ateia et al., 2019).
Anticancer Research
The pyrazoline moiety, into which this compound can be transformed, is extensively explored in medicinal chemistry for its potential anticancer properties. Various synthetic strategies have been developed to modify this compound into pyrazoline derivatives, showing significant biological effects against cancer. This underlines the compound's role in the development of new therapeutic agents with anticancer activities (Ray et al., 2022).
Medicinal Chemistry
In the realm of medicinal chemistry, this compound and its derivatives are explored for their broad spectrum of biological activities. Methyl-substituted pyrazoles, for example, have been highlighted for their potent medicinal properties, exhibiting a wide array of biological activities that suggest its applicability in generating new leads for pharmaceutical development (Sharma et al., 2021).
Catalysis and Synthetic Applications
This compound also finds applications in catalysis, particularly in the synthesis of complex organic molecules. Its derivatives are employed as intermediates in the development of catalysts for various synthetic pathways, including the formation of pyrano[2,3-d]pyrimidine scaffolds. These applications demonstrate the compound's versatility in facilitating chemical transformations, thereby contributing to advancements in synthetic organic chemistry and catalysis (Parmar et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMCVCNZUWFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)